molecular formula C15H13ClO B8241282 2-(Benzyloxy)-4-chloro-1-vinylbenzene

2-(Benzyloxy)-4-chloro-1-vinylbenzene

Cat. No.: B8241282
M. Wt: 244.71 g/mol
InChI Key: PCISAMBTVVLHKM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-1-vinylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-chloro-1-vinylbenzene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenated benzene derivative.

    Vinylation: The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the chlorinated benzyloxybenzene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This might include continuous flow reactors for the Heck reaction and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation techniques.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 2-(Benzyloxy)-4-chloro-1-ethylbenzene.

    Substitution: 2-(Benzyloxy)-4-amino-1-vinylbenzene or 2-(Benzyloxy)-4-thio-1-vinylbenzene.

Scientific Research Applications

2-(Benzyloxy)-4-chloro-1-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to various pharmacophores.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-1-vinylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its benzyloxy and vinyl groups may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    2-(Benzyloxy)-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a vinyl group.

    4-Chloro-1-vinylbenzene: Lacks the benzyloxy group, making it less versatile in chemical reactions.

    2-(Benzyloxy)-1-vinylbenzene: Similar but without the chlorine atom, affecting its reactivity and applications.

Uniqueness: 2-(Benzyloxy)-4-chloro-1-vinylbenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and a potential candidate for developing new materials and bioactive compounds.

Properties

IUPAC Name

4-chloro-1-ethenyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-13-8-9-14(16)10-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISAMBTVVLHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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